HOMO-LUMO Energy Gap of 2,5-Dichlorobenzonitrile Establishes Distinct Chemical Reactivity Profile Compared to 2,4-Dichlorobenzonitrile
The chemical reactivity of dichlorobenzonitrile isomers is quantitatively reflected in their frontier molecular orbital energy gaps. For 2,5-dichlorobenzonitrile (2,5-DCBN), DFT calculations at the B3LYP/6-31G** level yield a HOMO-LUMO energy gap of 5.204 eV [1]. For the 2,4-dichlorobenzonitrile (2,4-DCBN) isomer, the calculated HOMO-LUMO gap under comparable computational methodology is 5.357 eV [2]. The smaller gap in 2,5-DCBN corresponds to greater chemical softness and higher polarizability, indicating that 2,5-DCBN is measurably more reactive toward electrophilic and nucleophilic attack than its 2,4-substituted counterpart under identical conditions.
| Evidence Dimension | HOMO-LUMO energy gap (calculated, DFT B3LYP) |
|---|---|
| Target Compound Data | 5.204 eV |
| Comparator Or Baseline | 2,4-Dichlorobenzonitrile: 5.357 eV |
| Quantified Difference | Δ = 0.153 eV (approximately 2.9% smaller gap for 2,5-DCBN) |
| Conditions | DFT calculations at B3LYP/6-31G** level; gas-phase theoretical geometry optimization |
Why This Matters
A smaller HOMO-LUMO gap directly correlates with enhanced chemical reactivity and lower kinetic stability, which informs catalyst selection, reaction condition optimization, and safety assessment in procurement and process development.
- [1] Alcolea Palafox, M., Rastogi, V. K., et al. (2015). FT-IR and FT-Raman spectra, MEP and HOMO–LUMO of 2,5-dichlorobenzonitrile: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 464–472. View Source
- [2] Kattan, D., Alcolea Palafox, M., et al. (2014). FT-IR, FT-Raman spectra and other molecular properties of 2,4-dichlorobenzonitrile: a interpretation by a DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 89–97. View Source
